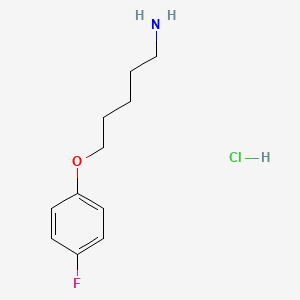

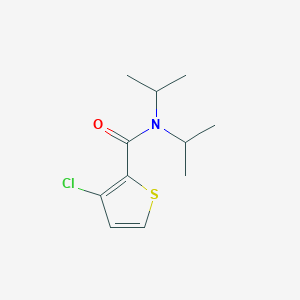

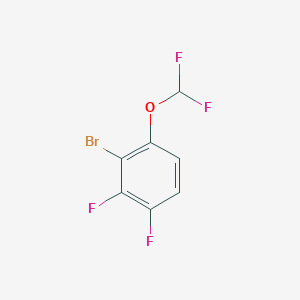

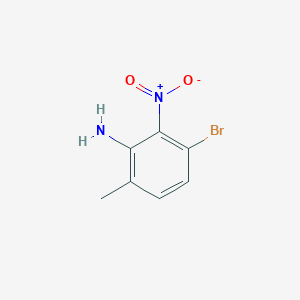

![molecular formula C18H14ClN5O B1450015 6-Chlor-N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amin CAS No. 1040662-93-8](/img/structure/B1450015.png)

6-Chlor-N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amin

Übersicht

Beschreibung

6-chloro-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C18H14ClN5O and its molecular weight is 351.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-chloro-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Krebsforschung

Diese Verbindung hat sich in der Krebsforschung als vielversprechend erwiesen, da sie strukturelle Ähnlichkeiten zu anderen Pyrazolopyrimidin-Derivaten aufweist, die Antitumoraktivitäten zeigen. Sie könnte möglicherweise als Inhibitor für bestimmte Kinasen wirken, die an der Zellproliferation beteiligt sind. Studien haben gezeigt, dass ähnliche Verbindungen das Wachstum von Krebszellen hemmen können, was sie zu einem Ziel für die Entwicklung neuer Chemotherapeutika macht .

Pharmakologie

In der Pharmakologie kann die Fähigkeit der Verbindung, mit verschiedenen Enzymen und Rezeptoren zu interagieren, zur Entwicklung neuer Medikamente genutzt werden. Ihre molekulare Struktur ermöglicht Modifikationen, die zur Entdeckung neuer Pharmakophore mit spezifischen biologischen Aktivitäten führen könnten .

Chemische Biologie

Chemische Biologen könnten diese Verbindung als Werkzeug verwenden, um biologische Systeme zu untersuchen. Durch Markierung mit fluoreszierenden Markern oder anderen Sonden können Forscher ihre Wechselwirkung mit zellulären Komponenten verfolgen und so zelluläre Prozesse auf molekularer Ebene aufklären .

Arzneimittelentwicklung und -forschung

Das Gerüst der Verbindung eignet sich für die Entwicklung neuer Medikamente. Ihre Kernstruktur kann modifiziert werden, um ihre arzneimittelähnlichen Eigenschaften wie Löslichkeit, Potenz und Selektivität zu verbessern, die in den frühen Stadien der Arzneimittelforschung entscheidend sind .

Biochemie

In der Biochemie könnte die Verbindung verwendet werden, um Enzym-Substrat-Wechselwirkungen zu untersuchen. Ihre Fähigkeit, als Inhibitor oder Substrat für Enzyme zu wirken, ermöglicht es Forschern, die Mechanismen der Enzymfunktion und -regulation zu untersuchen .

Biotechnologie

Biotechnologische Anwendungen könnten die Verwendung dieser Verbindung bei der Entwicklung von Biosensoren oder als Baustein für komplexere Moleküle umfassen, die in verschiedenen biotechnologischen Prozessen verwendet werden. Ihre chemischen Eigenschaften könnten genutzt werden, um Sensoren zu entwickeln, die biologische Veränderungen erkennen, oder um Materialien mit spezifischen Eigenschaften herzustellen .

Wirkmechanismus

Target of Action

The primary target of 6-chloro-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is essential for the initiation of DNA replication .

Mode of Action

6-chloro-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine interacts with CDK2, inhibiting its activity . This inhibition prevents the phosphorylation of downstream targets necessary for cell cycle progression, particularly the transition from the G1 phase to the S phase .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulatory pathway . CDK2 is responsible for the phosphorylation of several key proteins involved in DNA replication and cell cycle progression. By inhibiting CDK2, 6-chloro-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine disrupts these processes, leading to cell cycle arrest .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The inhibition of CDK2 by 6-chloro-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine leads to cell cycle arrest, specifically at the G1-S phase transition . This arrest can lead to apoptosis, or programmed cell death, particularly in cancer cells that rely on rapid cell division for growth .

Biochemische Analyse

Biochemical Properties

6-chloro-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cyclin-dependent kinase 2 (CDK2), where it acts as an inhibitor . This inhibition disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to interact with other kinases, further influencing cellular signaling pathways .

Cellular Effects

The effects of 6-chloro-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine on various cell types and cellular processes are profound. In cancer cells, it induces cell cycle arrest at the G1 phase and promotes apoptosis . This compound also affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to altered gene expression and reduced cellular proliferation . Furthermore, it impacts cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy supply required for rapid cell growth .

Molecular Mechanism

At the molecular level, 6-chloro-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exerts its effects through several mechanisms. It binds to the ATP-binding site of CDK2, preventing the phosphorylation of target proteins necessary for cell cycle progression . This binding leads to the inhibition of CDK2 activity, resulting in cell cycle arrest and apoptosis. Additionally, this compound modulates gene expression by influencing transcription factors and epigenetic regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-chloro-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine change over time. Initially, it induces rapid cell cycle arrest and apoptosis in cancer cells . Over extended periods, the compound’s stability and degradation become critical factors influencing its long-term effects. Studies have shown that it remains stable under physiological conditions, maintaining its efficacy over time . Prolonged exposure may lead to adaptive resistance in some cell lines, necessitating combination therapies to sustain its therapeutic effects .

Dosage Effects in Animal Models

The effects of 6-chloro-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine vary with different dosages in animal models. At low doses, it effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The therapeutic window for this compound is narrow, requiring careful dose optimization to balance efficacy and safety .

Metabolic Pathways

6-chloro-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can either be excreted or further processed by phase II enzymes, such as glucuronosyltransferases . The compound’s interaction with metabolic enzymes can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 6-chloro-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its therapeutic effects . Its distribution is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms .

Subcellular Localization

The subcellular localization of 6-chloro-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell . This subcellular localization is essential for its ability to modulate cellular processes and exert its therapeutic effects .

Eigenschaften

IUPAC Name |

6-chloro-N-(4-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN5O/c1-25-14-9-7-12(8-10-14)21-16-15-11-20-24(13-5-3-2-4-6-13)17(15)23-18(19)22-16/h2-11H,1H3,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKRADYNOGISPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)Cl)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

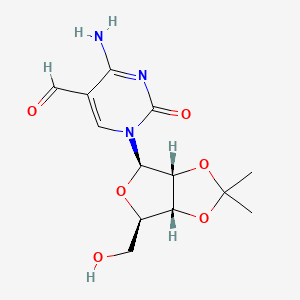

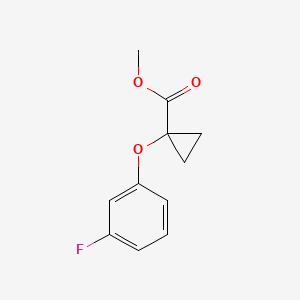

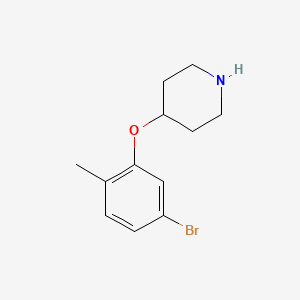

![[2-(Piperidin-4-ylmethyl)phenyl]methanol](/img/structure/B1449939.png)